molecular formula C16H15ClN2O3 B11556979 2-chloro-4-nitro-N-[4-(propan-2-yl)phenyl]benzamide

2-chloro-4-nitro-N-[4-(propan-2-yl)phenyl]benzamide

Katalognummer: B11556979
Molekulargewicht: 318.75 g/mol
InChI-Schlüssel: RPWJVOUIDNHTMM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-chloro-4-nitro-N-[4-(propan-2-yl)phenyl]benzamide is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique molecular structure, which includes a chloro group, a nitro group, and a benzamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-nitro-N-[4-(propan-2-yl)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the nitration of 2-chlorobenzamide to introduce the nitro group, followed by a coupling reaction with 4-(propan-2-yl)aniline to form the final product. The reaction conditions often involve the use of strong acids, such as sulfuric acid, and high temperatures to facilitate the nitration process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors and continuous flow processes to ensure efficient and consistent production. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and optimizing yield.

Analyse Chemischer Reaktionen

Types of Reactions

2-chloro-4-nitro-N-[4-(propan-2-yl)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and strong nucleophiles like sodium hydroxide for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dichloromethane to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-chloro-4-amino-N-[4-(propan-2-yl)phenyl]benzamide, while substitution reactions can produce a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

2-chloro-4-nitro-N-[4-(propan-2-yl)phenyl]benzamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-chloro-4-nitro-N-[4-(propan-2-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to participate in electrophilic aromatic substitution reactions also plays a role in its mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-chloro-4-nitrophenol: Similar in structure but lacks the benzamide moiety.

    4-nitro-N-[4-(propan-2-yl)phenyl]benzamide: Similar but without the chloro group.

    2-chloro-N-[4-(propan-2-yl)phenyl]benzamide: Similar but without the nitro group.

Uniqueness

2-chloro-4-nitro-N-[4-(propan-2-yl)phenyl]benzamide is unique due to the presence of both the chloro and nitro groups, which confer distinct chemical reactivity and biological activity

Eigenschaften

Molekularformel

C16H15ClN2O3

Molekulargewicht

318.75 g/mol

IUPAC-Name

2-chloro-4-nitro-N-(4-propan-2-ylphenyl)benzamide

InChI

InChI=1S/C16H15ClN2O3/c1-10(2)11-3-5-12(6-4-11)18-16(20)14-8-7-13(19(21)22)9-15(14)17/h3-10H,1-2H3,(H,18,20)

InChI-Schlüssel

RPWJVOUIDNHTMM-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.